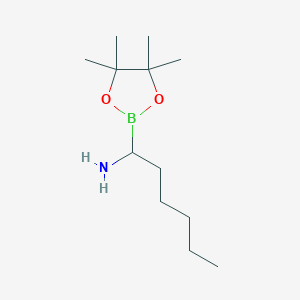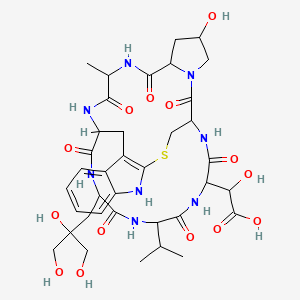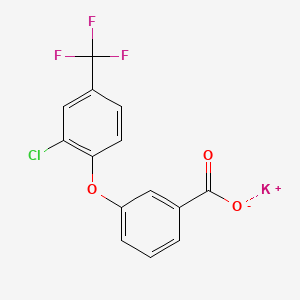
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- is a specialized chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a urea group, an ethylcyclohexyl group, a fluoroethyl group, and a nitroso group, making it a complex molecule with diverse reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Ethylcyclohexyl Intermediate: This step involves the alkylation of cyclohexane with ethyl groups under controlled conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a fluoroethyl moiety.
Nitrosation: The final step involves the nitrosation of the urea derivative, where a nitroso group is introduced using nitrosating agents such as sodium nitrite in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, 3-(4-methylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso-
- Urea, 3-(4-ethylcyclohexyl)-1-(2-chloroethyl)-1-nitroso-
- Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-amino-
Uniqueness
Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso- stands out due to the presence of both the fluoroethyl and nitroso groups, which confer unique reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
51795-05-2 |
|---|---|
Fórmula molecular |
C11H20FN3O2 |
Peso molecular |
245.29 g/mol |
Nombre IUPAC |
3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C11H20FN3O2/c1-2-9-3-5-10(6-4-9)13-11(16)15(14-17)8-7-12/h9-10H,2-8H2,1H3,(H,13,16) |
Clave InChI |
GNUJKJSZLXIUOB-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)NC(=O)N(CCF)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,5-Naphthalenedisulfonic acid, 2-[[8-[[3-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B13414386.png)
![Dibenzo[b,d]selenophen-3-ylboronic acid](/img/structure/B13414391.png)



![4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate](/img/structure/B13414405.png)


![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)
